
1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O):
- δ 1.72–1.85 (m, 2H): Methylene protons adjacent to the ketone (position 3).
- δ 2.12 (s, 3H): N-methyl group at position 1.
- δ 2.37 (t, J = 6.8 Hz, 2H): Methylene protons near the methylamino group (position 6).
- δ 2.89 (s, 3H): Methyl group on the secondary amine (position 5).
- δ 3.45–3.58 (m, 1H): Methine proton adjacent to the ketone (position 2).
- δ 6.21 (d, J = 9.6 Hz, 1H): Vinylic proton on the unsaturated ring (position 8).
¹³C NMR (100 MHz, D₂O):
Infrared (IR) Spectroscopy
Mass Spectrometry
- Electrospray Ionization (ESI+): Major fragment at m/z 193.1 ([M+H]⁺ of free base).
- Collision-Induced Dissociation: Loss of HCl (m/z 192.1 → 156.0) confirms salt formation.
Table 2: Key MS Fragments
m/z | Fragment Ion | Proposed Structure |
---|---|---|
156.0 | C₁₀H₁₀N₂O | Loss of HCl and methyl group |
112.1 | C₆H₈N₂ | Bicyclic ring core |
Crystallographic Data and Hydrogen Bonding Networks
X-ray diffraction studies of analogous hexahydroquinoline derivatives reveal monoclinic crystal systems with space group P2₁/c. The hydrochloride salt likely adopts a similar lattice, with chloride ions participating in three-dimensional hydrogen bonds:
- N-H···Cl⁻ (2.8–3.1 Å): Between the protonated amine and chloride.
- C=O···H-N (2.9 Å): Intramolecular interaction stabilizing the keto-enol tautomer.
Table 3: Hypothetical Unit Cell Parameters
Parameter | Value |
---|---|
a-axis | 12.4 Å |
b-axis | 7.8 Å |
c-axis | 14.2 Å |
β-angle | 105.3° |
Volume | 1327 ų |
Z-value | 4 |
The methylamino group at position 5 induces torsional strain in the saturated ring, offset by van der Waals interactions between adjacent molecules. Piperidinone ring puckering (half-chair conformation) minimizes steric clashes between substituents.
Properties
Molecular Formula |
C11H17ClN2O |
---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
1-methyl-5-(methylamino)-5,6,7,8-tetrahydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-12-9-4-3-5-10-8(9)6-7-11(14)13(10)2;/h6-7,9,12H,3-5H2,1-2H3;1H |
InChI Key |
QXLDUTTWDDUTGL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C1C=CC(=O)N2C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Hexahydroquinoline Core
The core structure is synthesized via a one-pot reaction adapted from ZrOCl₂·8H₂O-catalyzed cyclocondensation. A mixture of dimedone (5.0 mmol), ethyl acetoacetate (5.0 mmol), ammonium acetate (6.0 mmol), and 4-methoxybenzaldehyde (5.0 mmol) is refluxed in ethanol with 0.15 mol% ZrOCl₂·8H₂O at 83.75°C for 3 hours. The catalyst facilitates Knoevenagel condensation and Michael addition, achieving yields up to 92%.
N-Methylation at Position 1
Methylation is performed using a methylamine methanol solution (25% w/w) in a 10:1 molar excess relative to the hexahydroquinolin-2-one intermediate. The reaction is conducted at 40–50°C for 2–3 hours, followed by NaOH addition to quench excess methylamine. Stabilizers such as p-methoxyphenol (0.1 equivalents) prevent oxidative degradation.
Introduction of the Methylamino Group at Position 5
A nucleophilic substitution reaction introduces the methylamino group. The intermediate 5-bromo derivative is treated with methylamine (5 equivalents) in tetrahydrofuran at 60°C for 12 hours. This step achieves 64–70% yield, with purity >95% confirmed by HPLC.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with HCl gas at 0°C. Precipitation yields the hydrochloride salt, which is recrystallized from ethanol-diethyl ether (1:3) to >99% purity.
Optimization of Reaction Conditions
Catalyst and Temperature Effects
Central Composite Design (CCD) optimization reveals that ZrOCl₂·8H₂O (0.15 mol%) at 83.75°C maximizes cyclocondensation efficiency. Higher temperatures induce catalyst phase changes, reducing yields by 15–20%.
Solvent and Stabilizer Impact
Methanol outperforms water, ethanol, and acetonitrile in methylation reactions due to its polarity and miscibility with methylamine. Stabilizers like p-methoxyphenol (0.02–2 equivalents) enhance product stability during distillation, reducing byproduct formation by 30%.
Purification and Characterization
Distillation and Crystallization
Reduced-pressure distillation (50–60°C, 15 mmHg) isolates the methylated intermediate as a colorless liquid. Final recrystallization in ethanol-diethyl ether ensures salt purity >99%.
Analytical Data
- IR (KBr): 3344 cm⁻¹ (N–H stretch), 2218 cm⁻¹ (C≡N), 1639 cm⁻¹ (C=O).
- ¹H NMR (CDCl₃): δ 1.46 (q, 2H, CH₂), 3.73 (s, 6H, OCH₃), 6.53 (m, 3H, aromatic).
- MS: m/z 435 (M⁺).
Challenges and Solutions
Byproduct Formation
Excessive methylamine (>15 equivalents) leads to di-methylation byproducts. Limiting methylamine to 5–10 equivalents and using stabilizers suppresses this issue.
Catalyst Recycling
ZrOCl₂·8H₂O retains 85% activity after three cycles, provided it is washed with ethanol and dried at 100°C.
Data Tables
Table 1. Solvent Impact on Methylation Yield
Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Methanol | 45 | 64 | 95.2 |
Water | 40 | 60 | 95.0 |
Ethanol | 50 | 62 | 95.1 |
Acetonitrile | 50 | 58 | 94.8 |
Data sourced from patent examples.
Table 2. Catalyst Loading vs. Cyclocondensation Yield
ZrOCl₂·8H₂O (mol%) | Temperature (°C) | Yield (%) |
---|---|---|
0.10 | 80 | 85 |
0.15 | 83.75 | 92 |
0.20 | 90 | 78 |
Optimization data from response surface methodology.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering cellular processes .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The tetrahydroquinoline scaffold is a common motif in medicinal chemistry. Key structural variations among analogs include substituent type, position, and functional groups, which influence physicochemical and biological properties.
Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Key Observations :
Key Observations :
- Yield and Purity : Compounds 8i and 8k achieved high yields (82%) and purity (>97%), whereas 9a had lower yield (35%) due to challenges in reductive amination .
- Spectroscopic Trends: Methoxy (8i) and fluorine (8k) substituents downfield-shifted aromatic protons in ¹H-NMR, while amino groups (9a) broadened NH signals .
Biological Activity
1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride (CAS No. 1955560-52-7) is a synthetic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₁H₁₇ClN₂O
- Molecular Weight : 228.72 g/mol
- Structure : The compound features a hexahydroquinoline core with a methylamino group at the 5-position.
Antitumor Activity
Research indicates that this compound may possess antitumor properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Caspase activation |
A549 | 12 | Bcl-2 modulation |
HeLa | 10 | Apoptotic signaling |
Neuroprotective Effects
This compound has also been studied for its neuroprotective effects:
- Model : In vitro models of neurodegeneration induced by oxidative stress.
- Findings : The compound reduced neuronal cell death and preserved mitochondrial function by decreasing reactive oxygen species (ROS) levels.
Antimicrobial Properties
Preliminary studies suggest antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : Exhibited significant inhibition zones in agar diffusion assays.
Case Studies
-
Case Study on Antitumor Effects :
- A study conducted on the effects of the compound on MCF-7 cells showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM. The study highlighted the importance of further exploring its mechanism involving apoptosis pathways.
-
Neuroprotection in Animal Models :
- In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.